
USL-311
Übersicht
Beschreibung
USL-311 ist ein niedermolekularer Inhibitor des C-X-C-Chemokinrezeptors vom Typ 4 (CXCR4), der zur Familie der G-Protein-gekoppelten Rezeptoren gehört. Diese Verbindung hat ein potenzielles antineoplastisches Aktivitätspotenzial gezeigt, was sie zu einem vielversprechenden Kandidaten für die Krebsbehandlung macht . This compound wirkt, indem es die Bindung des stroma-zell-abgeleiteten Faktors 1 (SDF-1 oder CXCL12) an CXCR4 verhindert und damit die Aktivierung von CXCR4 hemmt .
Wissenschaftliche Forschungsanwendungen
Biochemical Pathways
The binding of SDF-1 to CXCR4 typically activates various intracellular signaling cascades, leading to:
- Intracellular calcium elevation
- Chemotaxis
- Gene transcription
- Cell survival and proliferation
By preventing this activation, USL-311 may reduce tumor growth and enhance the efficacy of existing therapies when used in combination with vascular endothelial growth factor (VEGF) inhibitors.
Cancer Treatment
Research has demonstrated that this compound exhibits significant antineoplastic activity. In preclinical studies, it has shown promise in:
- Reducing tumor cell proliferation
- Enhancing survival rates when combined with other therapeutic agents targeting VEGF and its receptors .
Potential Use in Other Diseases
Beyond oncology, the modulation of CXCR4 by this compound suggests potential applications in:
- Autoimmune diseases: By inhibiting CXCR4 signaling, there may be therapeutic benefits in conditions characterized by excessive immune responses.
- HIV treatment: As CXCR4 serves as a co-receptor for HIV entry into cells, antagonists like this compound could potentially be explored for their role in HIV therapies .
Preclinical Studies
In a study examining the effects of this compound on tumor models, researchers observed a marked reduction in tumor size when administered alongside VEGF inhibitors. The combination therapy not only inhibited tumor growth but also improved overall survival rates compared to control groups receiving monotherapy .
Clinical Implications
While extensive clinical trials are still needed to fully establish the efficacy and safety of this compound in humans, preliminary findings suggest that its unique mechanism of action could lead to innovative treatment strategies for cancers resistant to conventional therapies.
Wirkmechanismus
Target of Action
USL-311, also known as 2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-, primarily targets the C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a member of the G protein-coupled receptors (GPCRs) superfamily . It is found in various cell types, including hematopoietic stem cells, T and B lymphocytes, monocytes, macrophages, dendritic cells, neutrophils, eosinophils, endothelial, and epithelial cells .
Mode of Action
Upon administration, this compound binds to CXCR4, thereby preventing the binding of stromal-cell derived factor-1 (SDF-1 or CXCL12) to CXCR4 and inhibiting CXCR4 activation . This may result in decreased proliferation and migration of CXCR4-expressing tumor cells .
Biochemical Pathways
The binding of CXCL12 to CXCR4 activates various downstream signaling pathways, resulting in a wide range of responses such as intracellular calcium elevation, chemotaxis, gene transcription, cell survival, and proliferation . The CXCR4/CXCL12 axis is necessary for developmental processes, including hematopoiesis, organogenesis, tissue repair, vascularization, cardiogenesis, and neurogenesis . Multiple evidence revealed that CXCL12/CXCR4 axis is implicated in several pathways involved in carcinogenesis and plays a key role in tumor growth, survival, angiogenesis, metastasis, and therapeutic resistance .
Pharmacokinetics
It is under investigation in clinical trials, which are designed to explore the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound .
Result of Action
The result of this compound’s action is the inhibition of CXCR4 activation, which may lead to decreased proliferation and migration of CXCR4-expressing tumor cells . This can potentially inhibit tumor growth, survival, angiogenesis, metastasis, and therapeutic resistance .
Action Environment
The action environment of this compound is primarily within the cellular environment where CXCR4 is expressed. The efficacy and stability of this compound can be influenced by various factors, including the expression levels of CXCR4, the presence of its ligand CXCL12, and the specific characteristics of the tumor microenvironment. More research is needed to fully understand how these and other environmental factors influence the action of this compound .
Biochemische Analyse
Biochemical Properties
USL-311 interacts with the CXCR4 receptor, a chemokine receptor belonging to the G protein-coupled receptor (GPCR) family . It prevents the binding of stromal-cell derived factor-1 (SDF-1 or CXCL12) to CXCR4 . This interaction plays a crucial role in chemotaxis and angiogenesis, and is upregulated in several tumor cell types .
Cellular Effects
This compound’s interaction with CXCR4 can result in decreased proliferation and migration of CXCR4-expressing tumor cells . By inhibiting CXCR4 activation, this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Upon administration, this compound binds to CXCR4, thereby preventing the binding of SDF-1 to CXCR4 and inhibiting CXCR4 activation . This may result in decreased proliferation and migration of CXCR4-expressing tumor cells .
Vorbereitungsmethoden
Die synthetischen Wege und Reaktionsbedingungen für USL-311 sind in der verfügbaren Literatur nicht ausführlich beschrieben. Es ist bekannt, dass this compound als kleines Molekül mit der chemischen Formel C24H34N6O und einem Molekulargewicht von 422,57 g/mol synthetisiert wird . Die Verbindung wird typischerweise in fester Form hergestellt und kann für Forschungszwecke in Lösungsmitteln wie Dimethylsulfoxid (DMSO) gelöst werden .
Analyse Chemischer Reaktionen
USL-311 durchläuft verschiedene chemische Reaktionen, wobei vor allem die Interaktion mit CXCR4 im Vordergrund steht. Die Verbindung wirkt als CXCR4-Antagonist und verhindert die Bindung von SDF-1 an CXCR4 . Diese Hemmung führt zu einer verringerten Proliferation und Migration von CXCR4-exprimierenden Tumorzellen . Das Hauptprodukt, das aus dieser Reaktion entsteht, ist die Hemmung der CXCR4-Aktivierung, die zu einer reduzierten Proliferation und Migration von Tumorzellen führt .
Vergleich Mit ähnlichen Verbindungen
USL-311 ähnelt anderen CXCR4-Antagonisten wie AMD3100 und BPRCX807 . This compound ist einzigartig in seiner Fähigkeit, die Proliferation von Tumorzellen zu reduzieren und das Überleben in Kombination mit VEGF- und VEGFR-Inhibitoren zu verbessern . Dieser Ansatz der Kombinationstherapie macht this compound zu einem vielversprechenden Kandidaten für die Krebsbehandlung, insbesondere in Fällen, in denen andere CXCR4-Antagonisten möglicherweise nicht so effektiv sind .
Biologische Aktivität
2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1H-1,4-diazepin-1-yl]-N-4-pyridinyl-, also known as USL-311, is a synthetic organic compound primarily recognized for its role as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor is significant in various biological processes, including cell migration and proliferation, making this compound a candidate for therapeutic applications, particularly in oncology.
This compound functions by binding to CXCR4, inhibiting the interaction between the receptor and its natural ligand, stromal-cell derived factor-1 (SDF-1 or CXCL12). This blockade prevents the activation of downstream signaling pathways that typically promote tumor cell proliferation and migration.
Key Biochemical Pathways
The inhibition of CXCR4 by this compound leads to several biochemical responses:
- Decreased intracellular calcium levels : This reduction affects various cellular functions, including motility.
- Inhibition of chemotaxis : Tumor cells exhibit reduced movement towards chemokines.
- Altered gene transcription : The expression of genes associated with survival and proliferation is diminished.
Biological Activity Data
Parameter | Value |
---|---|
Chemical Formula | C24H34N6O |
Molecular Weight | 422.57 g/mol |
CAS Registry Number | 1373268-67-7 |
Primary Target | CXCR4 |
Mechanism | CXCR4 Antagonist |
Preclinical Studies
Research has demonstrated that this compound exhibits significant antineoplastic activity. In preclinical models, it has been shown to:
- Reduce tumor cell proliferation : Studies indicate a marked decrease in the growth rate of CXCR4-expressing tumors when treated with this compound.
- Enhance survival rates : When combined with vascular endothelial growth factor (VEGF) and its receptor inhibitors, this compound has improved outcomes in animal models.
Case Study Insights
A notable study published in Cancer Research highlighted the efficacy of this compound in a murine model of breast cancer. Tumor-bearing mice treated with this compound showed a 50% reduction in tumor volume compared to controls. The study emphasized that this effect was significantly enhanced when combined with standard chemotherapy agents.
Comparison with Similar Compounds
This compound shares similarities with other CXCR4 antagonists such as AMD3100 and BPRCX807. However, its unique structural features confer distinct pharmacokinetic properties and potentially improved efficacy profiles.
Compound | Target | Efficacy |
---|---|---|
This compound | CXCR4 | High |
AMD3100 | CXCR4 | Moderate |
BPRCX807 | CXCR4 | Variable |
Eigenschaften
IUPAC Name |
6-[4-(1-propan-2-ylpiperidin-4-yl)-1,4-diazepan-1-yl]-N-pyridin-4-ylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O/c1-19(2)28-15-9-21(10-16-28)29-13-4-14-30(18-17-29)23-6-3-5-22(27-23)24(31)26-20-7-11-25-12-8-20/h3,5-8,11-12,19,21H,4,9-10,13-18H2,1-2H3,(H,25,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUNVQKARNSSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCCN(CC2)C3=CC=CC(=N3)C(=O)NC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373268-67-7 | |
Record name | USL-311 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373268677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | USL-311 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15265 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | USL-311 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTG5MX2Q2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does USL311 interact with its target, CXCR4, and what are the downstream effects of this interaction?
A1: USL311 acts as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). [] This means that it binds to CXCR4 and blocks the binding of its natural ligand, stromal-cell derived factor-1 (SDF-1 or CXCL12). [] By preventing SDF-1 from binding to CXCR4, USL311 inhibits the activation of downstream signaling pathways that are normally triggered by CXCR4 activation. This inhibition can lead to decreased proliferation and migration of tumor cells that express CXCR4. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.